Comprehensive Analysis of O,S-Diethyl Dithiocarbonate: Structural Dynamics, Synthesis, and Pharmaceutical Applications
Comprehensive Analysis of O,S-Diethyl Dithiocarbonate: Structural Dynamics, Synthesis, and Pharmaceutical Applications
Executive Summary
O,S-Diethyl dithiocarbonate (CAS: 623-79-0), frequently referred to as Ethyl Ethylxanthate , represents a critical class of organosulfur compounds bridging fundamental organic synthesis and advanced macromolecular engineering. While historically utilized in mineral flotation, its modern relevance lies in its role as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent—specifically in Macromolecular Design via Interchange of Xanthates (MADIX).[1] This guide analyzes its structural properties, synthetic pathways, and utility in designing block copolymers for drug delivery systems.[1]
Chemical Identity & Structural Architecture[1][2]
Nomenclature and Isomerism
Rigid distinction is necessary to avoid confusion with isomeric forms:
-
O,S-Diethyl dithiocarbonate (Target):
(Xanthate ester).[1] -
S,S-Diethyl dithiocarbonate:
(Dithiocarbonate diester).[1] -
O,O-Diethyl thiocarbonate:
(Thionocarbonate).[1]
Molecular Geometry and Resonance
The core reactivity of O,S-diethyl dithiocarbonate is dictated by the conjugation within the
Key Structural Parameters:
-
Planarity: The
core is nearly planar due to orbital overlap.[1] -
Bond Lengths: The
bond is longer (~1.6 Å) than , making it more susceptible to radical addition—a feature exploited in RAFT polymerization.[1]
Spectroscopic Signature
Identification relies on distinct NMR splitting patterns caused by the asymmetry of the ethyl groups (one attached to O, one to S).
| Method | Signal / Peak | Assignment | Structural Insight |
| 1H NMR (CDCl3) | Methyl group on Sulfur side | ||
| Methyl group on Oxygen side | |||
| Methylene adjacent to Sulfur (deshielded) | |||
| Methylene adjacent to Oxygen (highly deshielded) | |||
| 13C NMR | Characteristic thiocarbonyl carbon | ||
| IR Spectroscopy | 1050–1200 cm⁻¹ | Ether linkage | |
| 1200–1250 cm⁻¹ | Thiocarbonyl (strong band) |
Synthetic Pathways & Mechanism[1][5]
The synthesis is a two-step "one-pot" protocol involving the formation of a xanthate salt followed by alkylation. This method ensures high regioselectivity for the O,S-ester over the S,S-isomer.
Reaction Logic
-
Nucleophilic Attack: Ethoxide attacks Carbon Disulfide (
) to form the xanthate anion.[1] -
SN2 Substitution: The sulfur nucleophile attacks an ethyl halide (e.g., Ethyl Bromide) to lock the structure.[1]
Figure 1: Step-wise synthesis of O,S-Diethyl dithiocarbonate via xanthate salt intermediate.
Experimental Protocol (Self-Validating)
Safety Precaution:
-
Salt Formation:
-
Alkylation:
-
Add Ethyl Bromide (1 eq) to the reaction mixture.
-
Reflux at 60°C for 2–3 hours. KBr will precipitate.[1]
-
-
Purification:
Applications in Drug Development: RAFT/MADIX Polymerization[1]
For pharmaceutical scientists, O,S-Diethyl dithiocarbonate is a Chain Transfer Agent (CTA) used to synthesize biocompatible polymers (e.g., Poly(vinyl acetate), PVP) for drug encapsulation. This process is known as MADIX (Macromolecular Design via Interchange of Xanthates).[1]
Mechanism of Control
Unlike standard radical polymerization which yields broad molecular weight distributions (PDI > 2.0), xanthates mediate the reaction to achieve PDIs < 1.3. The
Figure 2: The MADIX/RAFT equilibrium mechanism. The xanthate group shuttles between growing chains, ensuring uniform growth.
Pharmaceutical Utility[1]
-
Block Copolymers: Used to create amphiphilic block copolymers (e.g., PEG-b-PVAc) that self-assemble into micelles.[1]
-
Drug Solubilization: The hydrophobic core (PVAc) solubilizes poorly soluble drugs, while the hydrophilic shell (PEG) ensures stability in blood plasma.
-
Low Toxicity: Xanthate end-groups are generally less toxic and easier to remove (via aminolysis or thermal elimination) than trithiocarbonates.[1]
Reactivity Profile: The Chugaev Elimination
A unique property of O,S-diethyl dithiocarbonate derivatives is their thermal instability, utilized in the Chugaev Elimination . This reaction converts alcohols into alkenes without rearrangement, a vital tool in synthesizing complex steroid drugs or lipid-based delivery vectors.[1]
Mechanism:
-
An alcohol is converted to a xanthate ester.[1]
-
Upon heating (~150°C), the ester undergoes a concerted syn-elimination via a 6-membered cyclic transition state.[1]
-
Byproducts: Alkene, COS (Carbonyl Sulfide), and Ethylenethiol.[1]
Figure 3: The Chugaev Elimination pathway for converting alcohol-derived xanthates into alkenes.
Stability and Storage Reference Data
| Parameter | Specification | Causality / Note |
| Physical State | Yellow liquid | Color due to |
| Boiling Point | ~90°C (15 mmHg) | Distill under vacuum to prevent Chugaev elimination. |
| Solubility | Soluble: EtOH, Ether, CHCl3Insoluble: Water | Lipophilic ethyl chains dominate the polarity. |
| Stability | Hydrolytically unstable at pH > 9 | Base catalyzes hydrolysis back to xanthate salt + alcohol.[1] |
| Odor | Pungent / Garlic-like | characteristic of volatile organosulfur compounds.[1] |
References
-
IUPAC. (2014).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1][2] Link
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[1][3] Australian Journal of Chemistry, 58(6), 379-410.[1] Link[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocol for Xanthate synthesis).
-
PubChem. (2024).[1] Ethyl Xanthic Acid (Compound Summary). National Library of Medicine.[1] Link
-
Quiclet-Sire, B., & Zard, S. Z. (2006).[1] The Degenerative Radical Transfer of Xanthates and Related Derivatives: An Unusually Powerful Tool for the Creation of Carbon-Carbon Bonds.[1] Topics in Current Chemistry, 264, 201-236.[1] Link
